2-Cyano-3'-iodobenzophenone
Overview
Description
2-Cyano-3’-iodobenzophenone is a chemical compound that belongs to the family of benzophenone derivatives. It is a yellow crystalline solid commonly used in organic synthesis and has various applications in medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-Cyano-3’-iodobenzophenone involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of 2-Cyano-3’-iodobenzophenone often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3’-iodobenzophenone undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine, while the benzophenone moiety can undergo oxidation to form corresponding carboxylic acids.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted benzophenones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Cyano-3’-iodobenzophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Cyano-3’-iodobenzophenone involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-3’-iodobenzophenone: Similar in structure but with different substitution patterns.
Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: Another cyano-containing compound with different functional groups.
Uniqueness
2-Cyano-3’-iodobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its iodine and cyano groups make it highly reactive and versatile for various synthetic applications, distinguishing it from other benzophenone derivatives .
Properties
IUPAC Name |
2-(3-iodobenzoyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8INO/c15-12-6-3-5-10(8-12)14(17)13-7-2-1-4-11(13)9-16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMSOGVCQNPOEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)C2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641546 | |
Record name | 2-(3-Iodobenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-77-8 | |
Record name | 2-(3-Iodobenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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